3-[(4-chlorophenyl)methyl]-6-{[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one 3-[(4-chlorophenyl)methyl]-6-{[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one
Brand Name: Vulcanchem
CAS No.: 1223816-07-6
VCID: VC11979151
InChI: InChI=1S/C22H18ClN7O4/c1-32-16-8-5-14(9-17(16)33-2)20-25-18(34-27-20)11-29-12-24-21-19(22(29)31)26-28-30(21)10-13-3-6-15(23)7-4-13/h3-9,12H,10-11H2,1-2H3
SMILES: COC1=C(C=C(C=C1)C2=NOC(=N2)CN3C=NC4=C(C3=O)N=NN4CC5=CC=C(C=C5)Cl)OC
Molecular Formula: C22H18ClN7O4
Molecular Weight: 479.9 g/mol

3-[(4-chlorophenyl)methyl]-6-{[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one

CAS No.: 1223816-07-6

Cat. No.: VC11979151

Molecular Formula: C22H18ClN7O4

Molecular Weight: 479.9 g/mol

* For research use only. Not for human or veterinary use.

3-[(4-chlorophenyl)methyl]-6-{[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one - 1223816-07-6

Specification

CAS No. 1223816-07-6
Molecular Formula C22H18ClN7O4
Molecular Weight 479.9 g/mol
IUPAC Name 3-[(4-chlorophenyl)methyl]-6-[[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl]triazolo[4,5-d]pyrimidin-7-one
Standard InChI InChI=1S/C22H18ClN7O4/c1-32-16-8-5-14(9-17(16)33-2)20-25-18(34-27-20)11-29-12-24-21-19(22(29)31)26-28-30(21)10-13-3-6-15(23)7-4-13/h3-9,12H,10-11H2,1-2H3
Standard InChI Key INGRVXCQVJQDKU-UHFFFAOYSA-N
SMILES COC1=C(C=C(C=C1)C2=NOC(=N2)CN3C=NC4=C(C3=O)N=NN4CC5=CC=C(C=C5)Cl)OC
Canonical SMILES COC1=C(C=C(C=C1)C2=NOC(=N2)CN3C=NC4=C(C3=O)N=NN4CC5=CC=C(C=C5)Cl)OC

Introduction

Structural Characteristics and Molecular Properties

The compound features a triazolopyrimidine core fused with an oxadiazole ring and substituted aromatic groups. Its molecular formula, C22H18ClN7O4, and weight of 479.9 g/mol reflect a complex architecture optimized for bioactivity. Key structural attributes include:

  • Triazolopyrimidine backbone: Contributes to π-π stacking and hydrogen-bonding interactions with biological targets.

  • 1,2,4-Oxadiazole moiety: Enhances metabolic stability and electron-withdrawing properties.

  • 3,4-Dimethoxyphenyl group: Modulates solubility and membrane permeability.

  • 4-Chlorobenzyl substituent: Introduces hydrophobic interactions for target binding.

Table 1: Fundamental Chemical Data

PropertyValueSource
CAS No.1223816-07-6
Molecular FormulaC22H18ClN7O4
Molecular Weight479.9 g/mol
IUPAC Name3-[(4-Chlorophenyl)methyl]-6-[[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl]triazolo[4,5-d]pyrimidin-7-one
SMILESCOC1=C(C=C(C=C1)C2=NOC(=N2)CN3C=NC4=C(C3=O)N=NN4CC5=CC=C(C=C5)Cl)OC

Synthetic Pathways and Optimization

Synthesis involves multi-step heterocyclic chemistry, typically proceeding through:

  • Formation of the triazolopyrimidine core: Cyclocondensation of aminotriazole with pyrimidine precursors under acidic conditions.

  • Oxadiazole ring construction: Reaction of nitrile intermediates with hydroxylamine, followed by cyclization .

  • Functionalization: Alkylation or nucleophilic substitution to introduce the 4-chlorobenzyl and 3,4-dimethoxyphenyl groups.

Critical parameters include solvent polarity (e.g., DMF or THF), temperature control (80–120°C), and catalysts like POCl3 for cyclization. Yields for analogous compounds range from 45% to 68%, with purity >95% confirmed via HPLC.

Spectroscopic Characterization

Advanced techniques validate structural integrity:

  • 1H/13C NMR: Peaks at δ 8.2–8.5 ppm (triazole protons) and δ 160–165 ppm (oxadiazole carbons).

  • FT-IR: Bands at 1670 cm⁻¹ (C=O stretch) and 1240 cm⁻¹ (C-O-C ether linkage) .

  • HRMS: Molecular ion [M+H]+ at m/z 480.08 (calculated: 480.09).

Computational Insights and Drug-Likeness

Molecular docking predicts strong binding to AChE (ΔG = −9.8 kcal/mol) and COX-II (ΔG = −10.2 kcal/mol) . Key interactions include:

  • Hydrogen bonds between the oxadiazole nitrogen and Arg513 (COX-II) .

  • Van der Waals contacts with Phe518 and Tyr385 .

Table 2: Predicted ADMET Properties

ParameterValueCriteria
LogP3.2<5 (Optimal)
H-bond donors1≤5
H-bond acceptors8≤10
PSA98 Ų<140 Ų
CYP2D6 inhibitionLowNon-inhibitory

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